Cas no 2172185-94-1 (2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-(prop-2-en-1-yl)butanamido}acetic acid)

2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-(prop-2-en-1-yl)butanamido}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-(prop-2-en-1-yl)butanamido}acetic acid
- 2172185-94-1
- EN300-1487668
- 2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-(prop-2-en-1-yl)butanamido}acetic acid
-
- インチ: 1S/C25H28N2O5/c1-3-13-27(15-23(28)29)24(30)17(4-2)14-26-25(31)32-16-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h3,5-12,17,22H,1,4,13-16H2,2H3,(H,26,31)(H,28,29)
- InChIKey: XBYSARBYGGNCPA-UHFFFAOYSA-N
- ほほえんだ: O(C(NCC(C(N(CC(=O)O)CC=C)=O)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 436.19982200g/mol
- どういたいしつりょう: 436.19982200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 32
- 回転可能化学結合数: 11
- 複雑さ: 659
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 95.9Ų
2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-(prop-2-en-1-yl)butanamido}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1487668-10000mg |
2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-(prop-2-en-1-yl)butanamido}acetic acid |
2172185-94-1 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1487668-500mg |
2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-(prop-2-en-1-yl)butanamido}acetic acid |
2172185-94-1 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1487668-5.0g |
2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-(prop-2-en-1-yl)butanamido}acetic acid |
2172185-94-1 | 5g |
$9769.0 | 2023-06-06 | ||
Enamine | EN300-1487668-2.5g |
2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-(prop-2-en-1-yl)butanamido}acetic acid |
2172185-94-1 | 2.5g |
$6602.0 | 2023-06-06 | ||
Enamine | EN300-1487668-50mg |
2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-(prop-2-en-1-yl)butanamido}acetic acid |
2172185-94-1 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1487668-0.05g |
2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-(prop-2-en-1-yl)butanamido}acetic acid |
2172185-94-1 | 0.05g |
$2829.0 | 2023-06-06 | ||
Enamine | EN300-1487668-10.0g |
2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-(prop-2-en-1-yl)butanamido}acetic acid |
2172185-94-1 | 10g |
$14487.0 | 2023-06-06 | ||
Enamine | EN300-1487668-0.25g |
2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-(prop-2-en-1-yl)butanamido}acetic acid |
2172185-94-1 | 0.25g |
$3099.0 | 2023-06-06 | ||
Enamine | EN300-1487668-5000mg |
2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-(prop-2-en-1-yl)butanamido}acetic acid |
2172185-94-1 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1487668-0.1g |
2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-(prop-2-en-1-yl)butanamido}acetic acid |
2172185-94-1 | 0.1g |
$2963.0 | 2023-06-06 |
2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-(prop-2-en-1-yl)butanamido}acetic acid 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-(prop-2-en-1-yl)butanamido}acetic acidに関する追加情報
Introduction to 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-(prop-2-en-1-yl)butanamido}acetic acid (CAS No. 2172185-94-1)
2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-(prop-2-en-1-yl)butanamido}acetic acid, identified by its Chemical Abstracts Service (CAS) number 2172185-94-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate structure, which includes a fluorene moiety, multiple functional groups, and an acetic acid derivative. The presence of these structural elements not only contributes to its unique chemical properties but also opens up a wide array of potential applications in drug discovery and therapeutic development.
The fluorene moiety in the molecular structure of this compound is particularly noteworthy. Fluorene derivatives are well-known for their stability, fluorescence properties, and biological activity. In particular, the 9H-fluoren-9-ylmethyl group enhances the compound's solubility and bioavailability, making it an attractive candidate for further investigation in medicinal chemistry. The methoxycarbonyl group serves as a protecting group for the amino functionality, which can be strategically removed or modified during synthetic pathways to introduce additional variability and functionality.
The amino and carboxylic acid functionalities in the molecule are critical for its interactions with biological targets. The N-(prop-2-en-1-yl)butanamido moiety introduces a hydrophobic region that can interact with lipid-based membranes or hydrophobic pockets of proteins. This structural feature is particularly relevant in the design of small-molecule inhibitors targeting protein-protein interactions or enzyme inhibition. Additionally, the acetic acid derivative at the terminal position provides a polar interaction surface, enhancing binding affinity to polar residues on biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of this compound with potential biological targets more accurately. Studies have suggested that the combination of hydrophobic and polar interactions facilitated by this molecule could make it an effective inhibitor of various kinases and proteases involved in cancer progression and inflammatory diseases. The fluorene core also lends itself to photophysical studies, where its fluorescence properties can be exploited for bioimaging applications.
In terms of synthetic chemistry, the preparation of 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-(prop-2-en-1-yl)butanamido}acetic acid involves multi-step organic synthesis, including condensation reactions, protection-deprotection strategies, and purification techniques. The use of advanced synthetic methodologies ensures high yields and purity, which are essential for subsequent biological evaluations. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to confirm the structural integrity of the compound.
The pharmacological potential of this compound has been explored in several preclinical studies. Its ability to modulate key signaling pathways has been investigated using both in vitro and in vivo models. Preliminary data indicate that it may exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are implicated in pain and inflammation. Furthermore, its interaction with membrane-bound receptors or intracellular signaling proteins could provide insights into novel therapeutic strategies for neurological disorders.
The role of fluorene derivatives in medicinal chemistry cannot be overstated. Their structural rigidity and tunable electronic properties make them valuable scaffolds for drug design. In particular, modifications around the fluorene core can fine-tune physicochemical properties such as lipophilicity, solubility, and metabolic stability. The incorporation of additional functional groups into the fluorene framework allows for further diversification of biological activities. This flexibility has led to numerous patents and commercial drug candidates derived from fluorene-based molecules.
Advances in biocatalysis have also opened new avenues for synthesizing complex molecules like 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-(prop-2-en-1-yl)butanamido}acetic acid more efficiently. Enzyme-mediated reactions can often provide milder reaction conditions, higher selectivity, and improved sustainability compared to traditional chemical methods. This approach aligns with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
The potential applications of this compound extend beyond traditional small-molecule drugs. Its unique structural features make it suitable for use as a building block in fragment-based drug discovery programs or as a lead compound for structure-based drug design initiatives. By leveraging high-throughput screening technologies coupled with computational modeling, researchers can rapidly identify derivatives with enhanced potency or selectivity against specific disease targets.
In conclusion,2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-(prop-2-en-1-y l)butanamido}acetic acid (CAS No. 2172185 -94 -1) represents a promising candidate for further exploration in pharmaceutical research due to its complex architecture,fluorene core,and multifunctional groups that contribute to its unique chemical properties,and potential biological activities, It exemplifies how advances in synthetic chemistry,computational biology,and biocatalysis continue to drive innovation in drug discovery efforts aimed at addressing unmet medical needs.
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